1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
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Overview
Description
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . The unique structure of this compound, which includes a thiadiazole ring and a urea linkage, contributes to its wide range of applications in scientific research and industry.
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, a core structure in this compound, have been reported to exhibit a wide variety of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with their targets and cause significant changes . For instance, some 1,3,4-thiadiazole derivatives have been reported to induce apoptosis via the caspase-dependent pathway .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activity .
Pharmacokinetics
The solubility, stability, and partition coefficient of similar compounds can provide some insights . For instance, the compound Tebuthiuron, a 1,3,4-thiadiazol-2-yl derivative, has a solubility of 2.5 g/l in water at 25 °C, and a logP of 1.79 at pH 7, 25 °C . These properties can impact the bioavailability of the compound.
Result of Action
Some 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds has been reported to be greater in soils with low moisture content . .
Preparation Methods
The synthesis of 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves the reaction of 5-(diphenylmethyl)-1,3,4-thiadiazole-2-amine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy.
Comparison with Similar Compounds
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can be compared with other 1,3,4-thiadiazole derivatives, such as:
- 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole
- 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
- 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and applications
Properties
IUPAC Name |
1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-29-19-15-9-8-14-18(19)24-22(28)25-23-27-26-21(30-23)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUUSYAUCVNQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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